![molecular formula C19H14BrN3 B2995724 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439097-06-0](/img/structure/B2995724.png)
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
Researchers have synthesized various pyrazolo[1,5-a]pyrimidine derivatives to explore their chemical properties and potential applications. For example, the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitution reactions have been studied to develop new chemical entities with potential biological activities (Atta, 2011). These efforts illustrate the compound's versatility as a scaffold for chemical synthesis.
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, including anti-inflammatory and anti-proliferative properties. For instance, certain derivatives have been identified as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity, indicating their potential as safer therapeutic agents (Auzzi et al., 1983). Additionally, some compounds have shown promising results as anti-proliferative agents against human breast cancer cells, highlighting their potential in cancer research (Atta et al., 2019).
Fluorescent Probes and Photophysical Properties
The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives has been explored due to their significant fluorescence and large Stokes shifts. These properties make them suitable candidates as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018). This application demonstrates the compound's potential in analytical chemistry and environmental monitoring.
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to have a wide range of biological and pharmacological activities . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
Mode of Action
Pyrimidine derivatives are known to possess excellent anticancer activity . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Biochemical Pathways
Pyrimidine and its derivatives are known to be involved in multiple cellular processes that maintain cell growth and metabolism . They are necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Pharmacokinetics
Biphenyl derivatives are known to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to show superior cytotoxic activities against certain cell lines .
Action Environment
The efficacy of pyrimidine derivatives can be influenced by various factors such as the presence of other drugs, the physiological state of the body, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFQOWVHFWLKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2995644.png)

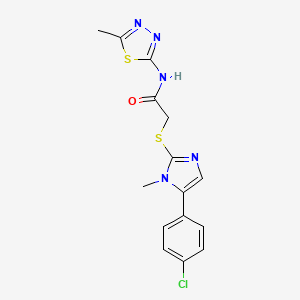
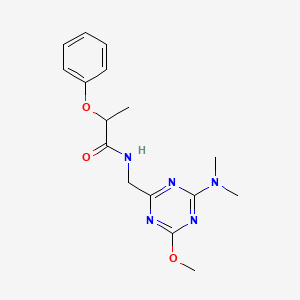
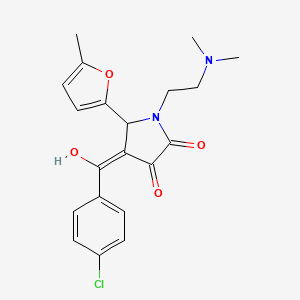
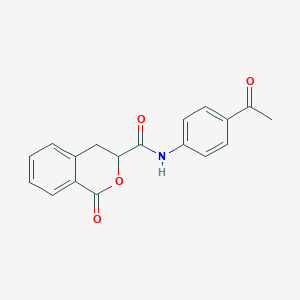

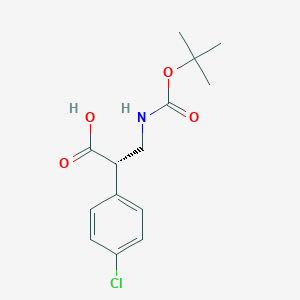

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
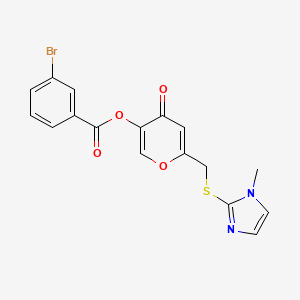
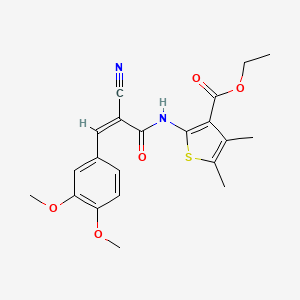
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)